molecular formula C7H10N2O B112523 (2-Methoxypyridin-3-yl)methanamine CAS No. 354824-19-4

(2-Methoxypyridin-3-yl)methanamine

Cat. No. B112523
Key on ui cas rn: 354824-19-4
M. Wt: 138.17 g/mol
InChI Key: ITKBAOSPYUIRMP-UHFFFAOYSA-N
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Patent
US07884109B2

Procedure details

A round bottom flask was charged with 0.44 g (3.23 mM) of 2-methoxy-3-pyridine carboxaldehyde (24), 1.24 g (16.15 mM) of ammonium acetate, and 0.61 g (19.69 mM) of sodium cyanoborohydride. The flask was then flushed with argon, and then 50 mL of dry MeOH was added by syringe. The reaction was stirred for 2 days, at which point the MeOH was evaporated off 25 mL of water was added, and the mixture was brought to pH 2 with conc. HCl. This was extracted twice with EtOAc to remove the alcohol side product. The mixture was brought to pH 10 using sodium hydroxide pellets, saturated with NaCl, and extracted twice with DCM and once with EtOAc. The combined organics were dried and evaporated to give 0.31 g (69%) of 3-aminomethyl-2-methoxypyridine (25).
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([CH:9]=O)=[CH:7][CH:6]=[CH:5][N:4]=1.C([O-])(=O)C.[NH4+].C([BH3-])#[N:17].[Na+]>>[NH2:17][CH2:9][C:8]1[C:3]([O:2][CH3:1])=[N:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.44 g
Type
reactant
Smiles
COC1=NC=CC=C1C=O
Name
Quantity
1.24 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
0.61 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 2 days, at which point the MeOH
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was then flushed with argon
ADDITION
Type
ADDITION
Details
50 mL of dry MeOH was added by syringe
CUSTOM
Type
CUSTOM
Details
was evaporated off 25 mL of water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
This was extracted twice with EtOAc
CUSTOM
Type
CUSTOM
Details
to remove the alcohol side product
EXTRACTION
Type
EXTRACTION
Details
saturated with NaCl, and extracted twice with DCM and once with EtOAc
CUSTOM
Type
CUSTOM
Details
The combined organics were dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
NCC=1C(=NC=CC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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